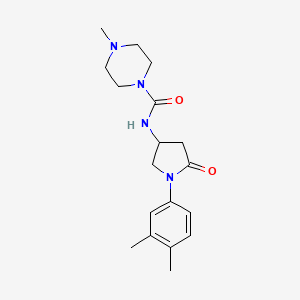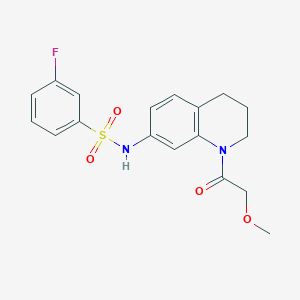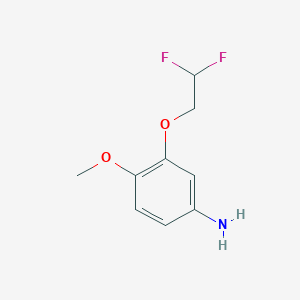
3-propyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-propyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.416. The purity is usually 95%.
BenchChem offers high-quality 3-propyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-propyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Vibrational Spectroscopic Studies and Chemical Analysis
- Vibrational Spectroscopic Studies : Compounds similar to the one mentioned, like 6-methylquinazoline-2,4-dione derivatives, have been prepared and analyzed using FT-IR and FT-Raman spectroscopy. These studies provide detailed insights into the vibrational wavenumbers, hyperpolarizability, infrared intensities, and Raman activities of such compounds. These analyses contribute to understanding the chemical structure and potential reactivity of these compounds, which is essential for developing new materials or drugs (Sebastian et al., 2015).
Biological Activity and Antitumor Activity
- Novel Bioactive Product Analogs : The creation of novel bioactive 1,2,4-oxadiazole analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, inspired by natural products containing a 1,2,4-oxadiazole ring, demonstrates significant antitumor activity. This suggests potential applications in cancer therapy and drug development (Maftei et al., 2013).
Chemical Synthesis and Catalysis
- Efficient Synthesis Using CO2 : Research has demonstrated the efficient transformation of CO2 into quinazoline-2,4(1H,3H)-diones using ionic liquids as a dual solvent-catalyst at atmospheric pressure. This method represents a green chemistry approach to synthesizing valuable chemicals from CO2, contributing to sustainable chemical practices (Lu et al., 2014).
Receptor Binding and Antagonist Activity
- Gly/NMDA and AMPA Receptor Antagonists : Studies on 3-hydroxy-quinazoline-2,4-dione derivatives have revealed their utility as scaffolds for developing selective Gly/NMDA and AMPA receptor antagonists. This research opens pathways for the design of new therapeutic agents targeting these receptors, which are critical in neurological processes (Colotta et al., 2004).
Green Chemistry and Sustainable Practices
- Catalytic Synthesis in Green Conditions : The development of methodologies for synthesizing complex heterocyclic compounds, such as 3-methyl-1-phenyl-1H-benzo[g]pyrazolo[3,4-b]quinoline-5,10-dione derivatives using cerium oxide nanoparticles as catalysts in water, exemplifies the application of green chemistry principles in synthetic organic chemistry. Such approaches reduce environmental impact and enhance the sustainability of chemical manufacturing processes (Gharib et al., 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-propyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves the reaction of 3-propyl-2,4(1H,3H)-quinazolinedione with p-tolyl hydrazine and formaldehyde to form 3-propyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione." "Starting Materials": [ { "name": "3-propyl-2,4(1H,3H)-quinazolinedione", "amount": "1 equivalent" }, { "name": "p-tolyl hydrazine", "amount": "1.2 equivalents" }, { "name": "formaldehyde", "amount": "1.5 equivalents" }, { "name": "acetic acid", "amount": "catalytic" }, { "name": "ethanol", "amount": "solvent" } ], "Reaction": [ { "step": "Dissolve 3-propyl-2,4(1H,3H)-quinazolinedione in ethanol." }, { "step": "Add p-tolyl hydrazine and acetic acid to the solution." }, { "step": "Heat the mixture to reflux for 2 hours." }, { "step": "Add formaldehyde to the reaction mixture and continue refluxing for an additional 4 hours." }, { "step": "Cool the reaction mixture and filter the solid product." }, { "step": "Wash the solid product with ethanol and dry under vacuum to obtain 3-propyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione." } ] } | |
Número CAS |
2320725-82-2 |
Nombre del producto |
3-propyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C21H20N4O3 |
Peso molecular |
376.416 |
Nombre IUPAC |
1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propylquinazoline-2,4-dione |
InChI |
InChI=1S/C21H20N4O3/c1-3-12-24-20(26)16-6-4-5-7-17(16)25(21(24)27)13-18-22-19(23-28-18)15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3 |
Clave InChI |
OWGUVZIFKWYKGK-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[benzyl(methyl)amino]-N-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2410847.png)
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B2410848.png)
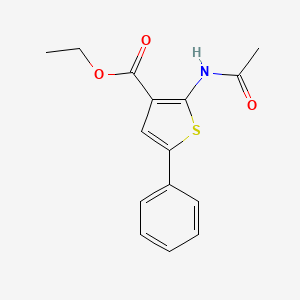
![Methyl 2-{2-[2-(4-chlorophenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2410850.png)
![N-[1-(1-Phenylcyclobutyl)ethyl]prop-2-enamide](/img/structure/B2410852.png)

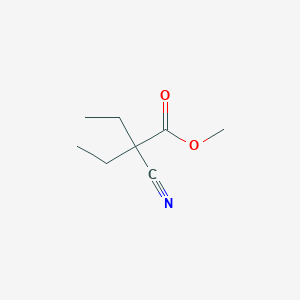
![N,N-diethyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2410855.png)
![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2410856.png)
